REACTION_SMILES
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[CH3:16][OH:17].[CH3:1][C:2]1([c:7]2[cH:8][c:9]([CH2:12][OH:13])[n:10][o:11]2)[O:3][CH2:6][CH2:5][O:4]1.[Na+:15].[OH-:14]>>[CH3:1][C:2](=[O:3])[c:7]1[cH:8][c:9]([CH2:12][OH:13])[n:10][o:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC1(c2cc(CO)no2)OCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(c2cc(CO)no2)OCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CC(=O)c1cc(CO)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |